2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride
Brand Name:
Vulcanchem
CAS No.:
1276611-52-9
VCID:
VC0133919
InChI:
InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18;/h1-8,21H,9-10,18H2;1H/i9D2,10D2;
SMILES:
C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl
Molecular Formula:
C16H16Cl2N2O2
Molecular Weight:
343.24
2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyphthalimidine-d4 Hydrochloride
CAS No.: 1276611-52-9
Cat. No.: VC0133919
Molecular Formula: C16H16Cl2N2O2
Molecular Weight: 343.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1276611-52-9 |
|---|---|
| Molecular Formula | C16H16Cl2N2O2 |
| Molecular Weight | 343.24 |
| IUPAC Name | 2-(2-amino-1,1,2,2-tetradeuterioethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one;hydrochloride |
| Standard InChI | InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)16(21)14-4-2-1-3-13(14)15(20)19(16)10-9-18;/h1-8,21H,9-10,18H2;1H/i9D2,10D2; |
| Standard InChI Key | DJJFCISYZNGZCM-PQDNHERISA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2(C3=CC=C(C=C3)Cl)O)CCN.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator